UDP-4-Azido-4-deoxy-D-glucose
Description
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Structure
2D Structure
Properties
Molecular Formula |
C15H23N5O16P2 |
|---|---|
Molecular Weight |
591.31 g/mol |
IUPAC Name |
[(3R,4S,5S,6R)-4-azido-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl] [[(2R,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] hydrogen phosphate |
InChI |
InChI=1S/C15H23N5O16P2/c16-19-18-8-9(23)5(3-21)34-14(11(8)25)35-38(30,31)36-37(28,29)32-4-6-10(24)12(26)13(33-6)20-2-1-7(22)17-15(20)27/h1-2,5-6,8-14,21,23-26H,3-4H2,(H,28,29)(H,30,31)(H,17,22,27)/t5-,6-,8+,9-,10-,11-,12-,13-,14?/m1/s1 |
InChI Key |
KGLNOJUOGONQOZ-XRVRZVROSA-N |
Isomeric SMILES |
C1=CN(C(=O)NC1=O)[C@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)(O)OP(=O)(O)OC3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)N=[N+]=[N-])O)O)O |
Canonical SMILES |
C1=CN(C(=O)NC1=O)C2C(C(C(O2)COP(=O)(O)OP(=O)(O)OC3C(C(C(C(O3)CO)O)N=[N+]=[N-])O)O)O |
Origin of Product |
United States |
Interactions with Glycosyltransferases
O-GlcNAc Transferase (OGT) Substrate Promiscuity with UDP-Azido-Sugars
O-GlcNAc Transferase (OGT) is a crucial enzyme that installs O-linked N-acetylglucosamine (O-GlcNAc) onto nuclear and cytoplasmic proteins. nih.gov OGT exhibits a surprising degree of tolerance for modifications to its donor substrate, UDP-GlcNAc. nih.gov This promiscuity has been leveraged to metabolically label proteins with unnatural sugars. For instance, OGT can transfer 2-azido-2-deoxy-D-glucose (GlcAz) from UDP-GlcAz to proteins in vitro. nih.gov Furthermore, studies have shown that OGT can utilize UDP-6-azido-6-deoxy-N-acetylglucosamine (UDP-6Az-GlcNAc) as a donor substrate to modify proteins like nucleoporin 62. nih.gov This suggests that other azido-sugars, including this compound, could potentially serve as substrates for OGT, enabling the tagging and identification of OGT-target proteins. The acceptance of various UDP-azido-sugars highlights the flexibility of the OGT active site. nih.govnih.gov
| Enzyme | Natural Substrate | Azido-Sugar Substrate(s) | Outcome of Interaction |
| O-GlcNAc Transferase (OGT) | UDP-GlcNAc | UDP-2-azido-2-deoxy-D-glucose (UDP-GlcAz), UDP-6-azido-6-deoxy-N-acetylglucosamine (UDP-6Az-GlcNAc) | OGT-dependent modification of proteins with the corresponding azido-sugar. nih.govnih.gov |
Lactose (B1674315) Synthase Activity and Inhibition by this compound
Lactose synthase is a heterodimeric enzyme complex responsible for the synthesis of lactose from UDP-galactose and glucose. enzyme-database.org The complex consists of a catalytic subunit, β-1,4-galactosyltransferase (β4GalT), and a regulatory subunit, α-lactalbumin. enzyme-database.org this compound has been synthesized and studied as a potential inhibitor of lactose synthase. nih.gov Research has shown that this compound acts as an inhibitor of lactose synthase specifically in the presence of α-lactalbumin. nih.govbiosynth.com This indicates that the binding of the inhibitor is influenced by the conformational changes induced by α-lactalbumin. However, the binding affinity of this compound to the enzyme system is considerably weaker than that of the natural substrate, D-glucose, suggesting that the 4-hydroxyl group of the acceptor substrate is a critical factor for strong binding. nih.gov
| Enzyme | Natural Substrates | Inhibitor | Effect |
| Lactose Synthase | UDP-galactose, D-glucose | This compound | Inhibition of lactose synthesis in the presence of α-lactalbumin. nih.govbiosynth.com |
Substrate Acceptance by Other Glycosyltransferases and Glycosidases
The utility of azido-sugars extends beyond OGT and lactose synthase. Various glycosyltransferases can incorporate azido-sugars into glycans, allowing for their detection and characterization. For example, different N-acetylglucosaminyltransferases can add UDP-azido-GlcNAc to galactose or GlcNAc residues. The broad applicability of UDP-sugar analogs in probing glycosyltransferase activity is evident from screening assays that utilize panels of different UDP-sugars to determine the donor specificity of uncharacterized enzymes. nih.gov While direct evidence for this compound with a wide range of other specific glycosyltransferases and glycosidases is limited in the provided context, the general principle of substrate promiscuity suggests its potential as a tool to study these enzymes.
Impact on Endogenous Metabolic Pathways
Metabolic Channeling and Epimerization by Enzymes such as UDP-glucose 4-epimerase (GALE)
UDP-glucose 4-epimerase (GALE) is a key enzyme in the Leloir pathway of galactose metabolism, catalyzing the reversible interconversion of UDP-glucose and UDP-galactose. wikipedia.orguniprot.org Human GALE also interconverts UDP-N-acetylglucosamine (UDP-GlcNAc) and UDP-N-acetylgalactosamine (UDP-GalNAc). nih.gov Given that GALE acts on the C4 position of the glucose or galactose moiety, it is plausible that UDP-4-azido-4-deoxy-D-glucose could interact with this enzyme. Such an interaction could lead to its epimerization to UDP-4-azido-4-deoxy-D-galactose. The ability of GALE to process modified substrates highlights its potential role in the metabolic channeling of synthetic sugar analogs.
Influence on Hexosamine Biosynthesis Pathway Enzymes
The hexosamine biosynthesis pathway (HBP) is a critical metabolic route that produces UDP-GlcNAc, a vital precursor for glycosylation. frontiersin.orgnih.govnih.gov The enzymes of the HBP, particularly glutamine:fructose-6-phosphate amidotransferase (GFAT), the rate-limiting enzyme, are subject to feedback inhibition by UDP-GlcNAc. Certain modified UDP-sugar analogs can exert feedback inhibition on HBP enzymes. For instance, UDP-4-deoxy-4-fluoro-GalNAc has been shown to potently inhibit GFAT. acs.org While direct studies on the inhibitory effects of this compound on HBP enzymes are not detailed in the provided search results, the structural similarity to other inhibitory analogs suggests a potential for interaction and influence on the flux of this pathway. The introduction of such analogs can thus be a tool to study the regulatory mechanisms of the HBP. acs.org
Enzymology and Substrate Specificity of Udp 4 Azido 4 Deoxy D Glucose Interactions
Impact on Endogenous Metabolic Pathways
General Considerations for Glycan Acceptance by Carbohydrate Processing Enzymes
The ability of carbohydrate-processing enzymes to accept and process modified or synthetic glycans is a critical aspect of glycobiology and biotechnology. The introduction of a chemical moiety, such as an azido (B1232118) group, in place of a hydroxyl group can significantly impact the interaction between the sugar and the enzyme's active site.
Generally, the acceptance of a modified glycan by a carbohydrate-processing enzyme is governed by several factors:
Steric Hindrance: The size and bulkiness of the substituted group are of paramount importance. A large substituent can physically prevent the glycan from fitting into the enzyme's binding pocket.
Electronic Effects: The electronegativity and charge distribution of the substituent can alter the electronic environment of the sugar ring. This can affect the key catalytic interactions necessary for the enzymatic reaction to proceed.
Hydrogen Bonding: The replacement of a hydroxyl group, a key participant in hydrogen bond networks within the active site, with a group like an azide (B81097) can disrupt the precise positioning and stabilization of the substrate. This disruption is a significant hurdle for many enzymes.
Enzyme Flexibility: The inherent flexibility of the enzyme's active site can play a role in accommodating modified substrates. Some enzymes possess a more promiscuous active site that can tolerate a wider range of substrate analogues.
Research has shown that azido groups, while useful as chemical reporters, can significantly hamper glycan acceptance by many carbohydrate-processing enzymes. nih.gov This is often attributed to the disruption of the hydrogen-bonding network and the steric bulk of the azide. For instance, a broad screening of glycosidases revealed that many enzymes are poor at hydrolyzing azide-substituted glycosides. nih.gov
However, the tolerance for such modifications is not uniform across all enzyme families. Some enzymes, particularly certain glycosyltransferases, have demonstrated a surprising ability to utilize azido-sugar nucleotides as substrates. This promiscuity is of great interest for the chemoenzymatic synthesis of modified glycans and for the study of cellular glycosylation pathways.
A notable example involves O-GlcNAc transferase (OGT), which has been shown to tolerate structural changes in its UDP-GlcNAc donor substrate. Studies have demonstrated that OGT can transfer 2-azido-2-deoxy-d-glucose (a positional isomer of the primary subject of this article) from its corresponding UDP-sugar donor to proteins. This indicates that for some enzymes, the introduction of an azido group at certain positions is not entirely detrimental to substrate recognition and catalysis.
The interaction of UDP-4-azido-4-deoxy-D-glucose with specific enzymes, detailed in the subsequent sections, provides a focused case study within these general principles of glycan acceptance.
Detailed Research Findings on this compound Interactions
The synthetic nucleotide sugar analog, this compound, has been investigated as a potential substrate and inhibitor for various carbohydrate-processing enzymes. Its structural similarity to the natural substrate UDP-glucose makes it a valuable tool for probing enzyme active sites and mechanisms.
Inhibition of Lactose (B1674315) Synthase
One of the most well-documented interactions of a closely related compound involves lactose synthase. Lactose synthase is a heterodimeric enzyme complex composed of a catalytic subunit, β-1,4-galactosyltransferase (β4Gal-T1), and a regulatory subunit, α-lactalbumin. In the presence of α-lactalbumin, the affinity of β4Gal-T1 for glucose as an acceptor substrate is dramatically increased, leading to the synthesis of lactose.
A pivotal study demonstrated that 4-azido-4-deoxy-D-glucose, the de-phosphorylated form of the primary compound of interest, acts as an inhibitor of lactose synthase. nih.gov The research indicated that this analog binds to the enzyme system, but does so "far more weakly than D-glucose," highlighting the critical role of the 4-hydroxyl group in substrate binding. nih.gov While specific kinetic constants such as the inhibition constant (Ki) were not reported in the initial study, the concentration-dependent inhibition of lactose synthesis by this compound has also been noted. nih.gov This inhibitory effect is observed only in the presence of α-lactalbumin, underscoring its role in modulating acceptor substrate binding. nih.gov
The weaker binding suggests that the replacement of the C4-hydroxyl group with the azido moiety significantly diminishes the affinity of the enzyme for this modified glucose analog. This is consistent with the general principle that modifications at key recognition sites can lead to competitive inhibition.
| Enzyme | Compound | Observed Effect | Key Finding | Reference |
| Lactose Synthase | 4-azido-4-deoxy-D-glucose | Inhibition | Binds more weakly than D-glucose, indicating the importance of the 4-OH group for binding. nih.gov | nih.gov |
| Lactose Synthase | This compound | Inhibition | Shows concentration-dependent inhibition of lactose synthesis. nih.gov | nih.gov |
Metabolic Incorporation and Bioorthogonal Labeling Strategies Utilizing Udp 4 Azido 4 Deoxy D Glucose
Cellular Uptake and Intracellular Conversion to Active Donor Substrate
Uridine diphosphate-4-azido-4-deoxy-D-glucose (UDP-4-Azido-4-deoxy-D-glucose) is an analog of UDP-glucose featuring an azide (B81097) group at the 4-position. cymitquimica.com Its utility in metabolic labeling stems from its ability to be processed by cellular machinery. The journey of this compound begins with its uptake into the cell. Generally, sugar analogs, often in their peracetylated forms to increase membrane permeability, can passively diffuse across the cell membrane. nih.gov Once inside, cellular enzymes convert these precursors into their active nucleotide donor sugar forms. nih.govuni-konstanz.de
For this compound to be utilized in glycosylation pathways, it must be recognized by the cell's native biosynthetic machinery. The process typically involves the metabolic conversion of an azido-sugar precursor into the corresponding UDP-sugar donor. nih.govresearchgate.net This transformation is critical as glycosyltransferases, the enzymes responsible for attaching sugars to proteins and lipids, utilize these UDP-sugar donors as substrates. nih.govuni-konstanz.de The efficiency of this intracellular conversion and subsequent incorporation into glycans can vary between different cell types and is dependent on the activity of key enzymes within the metabolic pathway. nih.gov For instance, enzymes in the Leloir pathway, which metabolizes galactose, and UDP-glucose 4-epimerase (GALE), which interconverts UDP-glucose and UDP-galactose, can play a role in processing such analogs. nih.govnih.gov
It is important to note that the introduction of modified sugars can sometimes lead to unexpected metabolic fates. For example, the C4 epimers Ac4GlcNAz and Ac4GalNAz can be interconverted by GALE after they are metabolized to their UDP donor sugar forms. nih.govnih.gov This highlights the complexity of intracellular pathways and the potential for cross-talk between different sugar metabolism routes. The successful conversion of a precursor like 4-azido-4-deoxy-D-glucose into this compound makes it an active donor substrate, ready to be incorporated into glycoconjugates by glycosyltransferases. nih.govnih.gov
In Vivo Metabolic Glycoprotein (B1211001) Labeling
Once this compound is formed within the cell, it can be used as a substrate by glycosyltransferases for the metabolic labeling of glycoproteins. This process, known as metabolic glycoengineering, allows for the introduction of a bioorthogonal chemical reporter—the azide group—into glycans. uni-konstanz.de
Global Glycoprotein Modification
Metabolic chemical reporters like those derived from this compound can be incorporated into various types of glycans, leading to the global modification of glycoproteins. nih.gov This broad labeling approach is a powerful tool for visualizing and identifying glycoconjugates in living cells and organisms. nih.govresearchgate.net The azido-sugar is integrated into newly synthesized glycoproteins by the cell's natural enzymatic machinery. uni-konstanz.de Following incorporation, the azide group serves as a chemical handle for subsequent detection and analysis. nih.gov It is a two-step process where the initial metabolic labeling is followed by a bioorthogonal reaction with a probe for visualization or enrichment. nih.gov
Selective Glycan Type Labeling (e.g., O-GlcNAc modifications)
While global labeling is useful, researchers are often interested in selectively labeling specific types of glycans, such as O-linked N-acetylglucosamine (O-GlcNAc) modifications. O-GlcNAcylation is a dynamic post-translational modification where a single GlcNAc molecule is attached to serine or threonine residues of intracellular proteins. nih.govmdpi.com
The selectivity of a metabolic chemical reporter for a particular glycan type is not always straightforward. For instance, Ac4GlcNAz was initially thought to be a specific reporter for O-GlcNAc modifications. nih.gov However, it was later discovered that it can be converted to UDP-GalNAz by the enzyme GALE, leading to its incorporation into other glycan types as well. nih.govnih.gov This promiscuity can complicate the interpretation of labeling experiments. nih.gov
Despite these challenges, certain azido-sugars have shown a degree of selectivity for O-GlcNAc. For example, 2-azido-2-deoxy-glucose (2AzGlc) and 4-deoxy-GlcNAz have been identified as more selective reporters for O-GlcNAc modifications. nih.govacs.org The enzyme responsible for O-GlcNAcylation, O-GlcNAc transferase (OGT), has been shown to be surprisingly promiscuous, accepting a variety of UDP-sugar donors. nih.govnih.gov This substrate flexibility of OGT is a key factor in the successful use of azido-sugars for labeling O-GlcNAc-modified proteins. nih.gov
Post-Incorporation Bioorthogonal Conjugation (Click Chemistry)
After the azide-containing sugar, derived from this compound, is metabolically incorporated into glycoproteins, the azide group can be selectively reacted with a probe molecule through bioorthogonal chemistry. nih.govnih.gov This allows for the visualization or enrichment of the labeled glycoproteins. The most common bioorthogonal reactions used for this purpose are azide-alkyne cycloadditions, often referred to as "click chemistry." nih.govlumiprobe.com
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a highly efficient and widely used click reaction. nih.govrsc.org It involves the reaction between a terminal alkyne and an azide to form a stable 1,4-disubstituted 1,2,3-triazole. nih.govnih.gov This reaction is catalyzed by copper(I) ions, which can be generated in situ from a copper(II) source like copper sulfate (B86663) and a reducing agent such as sodium ascorbate (B8700270). nih.govjenabioscience.com
Key Features of CuAAC:
High Yield and Specificity: The reaction is known for its high yields and exceptional specificity, producing only the 1,4-regioisomer. nih.govorganic-chemistry.org
Biocompatibility: CuAAC can be performed under aqueous conditions and at room temperature, making it suitable for biological samples. jenabioscience.comorganic-chemistry.org
Versatility: A wide range of alkyne-containing probes, such as fluorescent dyes or biotin (B1667282) tags, can be used to label the azido-modified glycoproteins. nih.govresearchgate.net
The mechanism of CuAAC involves the formation of a copper acetylide intermediate, which then reacts with the azide in a stepwise manner to form the triazole ring. nih.gov
| Reagent/Component | Function in CuAAC |
| Azide-labeled Glycoprotein | The biomolecule containing the azide functional group. |
| Alkyne-functionalized Probe | The detection or affinity tag (e.g., fluorescent dye, biotin) with a terminal alkyne. |
| Copper(I) Catalyst | Typically generated from CuSO₄ and a reducing agent (e.g., sodium ascorbate). It catalyzes the cycloaddition. |
| Ligand (optional) | Can accelerate the reaction and protect biomolecules from damage by reactive oxygen species. jenabioscience.com |
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
A significant drawback of CuAAC for in vivo applications is the cytotoxicity of the copper catalyst. nih.gov Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) was developed to overcome this limitation by eliminating the need for a copper catalyst. nih.govresearchgate.net
In SPAAC, the alkyne is part of a strained ring system, such as a cyclooctyne (B158145). nih.govresearchgate.net The ring strain provides the necessary activation energy for the cycloaddition reaction to proceed with an azide at physiological temperatures without a catalyst. rsc.orgnih.gov
Key Features of SPAAC:
Copper-Free: The reaction is bioorthogonal in the truest sense as it does not require a toxic metal catalyst, making it ideal for live-cell and in vivo imaging. nih.govnih.gov
Fast Reaction Kinetics: Various strained alkynes, such as dibenzocyclooctynol (DIBO), have been developed with exceptionally fast reaction rates. nih.govresearchgate.net
Fluorogenic Probes: Some cyclooctyne reagents have been designed to be "fluoro-switch" probes, where the alkyne itself is fluorescent, but the resulting triazole product is not, or vice versa. nih.govnih.gov
| Strained Alkyne Example | Key Characteristic |
| Dibenzocyclooctynol (DIBO) | Reacts rapidly with azides and can be modified to create fluorescent probes. nih.govresearchgate.net |
Integration with Fluorophores and Affinity Tags for Visualization and Enrichment
Following the metabolic incorporation of the azide group from this compound into cellular glycans, the true power of this chemical reporter is realized through its covalent reaction with exogenously supplied probes. These probes are typically bifunctional molecules containing a reactive group that is complementary to the azide, such as a phosphine (B1218219), a terminal alkyne, or a strained cyclooctyne, and a functional moiety, such as a fluorophore for visualization or an affinity tag for enrichment. The bioorthogonal nature of these reactions ensures that the ligation occurs specifically between the azide-modified glycan and the probe, with minimal side reactions with other cellular components. This specificity allows for the precise analysis of the subset of glycans that have incorporated the azido (B1232118) sugar.
The two primary bioorthogonal strategies employed for this purpose are the Staudinger ligation and the copper-catalyzed or strain-promoted azide-alkyne cycloaddition (CuAAC and SPAAC), often referred to as "click chemistry".
Visualization of Azide-Labeled Glycans with Fluorophores
For the visualization of glycans labeled with 4-azido-4-deoxy-D-glucose, the azide handle can be covalently tagged with a fluorescent reporter molecule. This enables the imaging of glycan localization and dynamics within cells and tissues using fluorescence microscopy. The choice of fluorophore can be tailored to the specific experimental requirements, such as the desired wavelength of excitation and emission, and compatibility with other fluorescent probes in multi-labeling experiments.
A key strategy for fluorescently labeling azide-modified glycans is the strain-promoted azide-alkyne cycloaddition (SPAAC). In this approach, cells metabolically labeled with the azido sugar are treated with a cyclooctyne derivative of a fluorophore. The inherent ring strain of the cyclooctyne allows it to react spontaneously with the azide group, forming a stable triazole linkage without the need for a cytotoxic copper catalyst. This makes SPAAC particularly well-suited for live-cell imaging.
In a study demonstrating the utility of a related unnatural nucleotide sugar, UDP-4-N₃-GlcNAc, researchers successfully synthesized azide-functionalized heparosan and hyaluronan. These modified glycosaminoglycans were then conjugated with Alexa Fluor 488 DIBO alkyne, a green-fluorescent dye, allowing for their visualization. nih.gov Similarly, in studies involving plant cell walls, glycans metabolically labeled with azido-monosaccharides were visualized with high brightness and low background using DBCO-PEG4-ATTO-488, another fluorescent cyclooctyne probe. nih.gov
The table below summarizes examples of fluorophores that can be integrated with azide-labeled glycans.
| Fluorophore Probe | Bioorthogonal Reaction | Application |
| Alexa Fluor 488 DIBO alkyne | SPAAC | Visualization of azide-labeled glycosaminoglycans nih.gov |
| DBCO-PEG4-ATTO-488 | SPAAC | Imaging of metabolically labeled plant glycans nih.gov |
Enrichment of Azide-Labeled Glycoproteins using Affinity Tags
Beyond visualization, the azide group serves as a chemical handle for the enrichment and subsequent identification of the glycoproteins into which it has been incorporated. This is a powerful approach for glycoproteomic studies, enabling the characterization of specific subsets of the glycoproteome.
For this purpose, the azide is reacted with a probe that contains an affinity tag, such as biotin or a small peptide epitope like the FLAG tag. The Staudinger ligation is a commonly employed reaction for this application, where the azide reacts with a phosphine probe functionalized with the affinity tag. nih.gov
Once the azide-labeled glycoproteins are tagged, the entire cell lysate can be subjected to affinity purification. For instance, if a biotinylated phosphine probe is used, the tagged glycoproteins can be captured on a streptavidin-coated resin, effectively isolating them from the rest of the cellular proteins. Similarly, if a FLAG-tagged phosphine probe is used, the glycoproteins can be immunoprecipitated using an anti-FLAG antibody. nih.gov
Following enrichment, the isolated glycoproteins can be identified and characterized using mass spectrometry-based proteomic techniques. This allows for the identification of the specific proteins that are glycosylated with the azido sugar, providing insights into the function of these glycoproteins. nih.gov
The table below details affinity tags used for the enrichment of azide-labeled glycoproteins.
| Affinity Tag Probe | Bioorthogonal Reaction | Enrichment Method |
| Phosphine-FLAG | Staudinger Ligation | Immunoprecipitation with anti-FLAG antibody nih.gov |
| Biotinylated Phosphine | Staudinger Ligation | Affinity purification on streptavidin resin |
Applications in Glycobiological Research and Disease Models
Investigation of Glycoprotein (B1211001) Structure and Function
The study of glycoproteins, proteins modified with sugar chains (glycans), is crucial for understanding numerous biological processes. UDP-4-Azido-4-deoxy-D-glucose serves as a valuable chemical tool for dissecting the intricate world of glycoproteins.
Elucidation of Glycan-Protein Interactions
The interactions between glycans and proteins are fundamental to cell signaling, recognition, and adhesion. This compound facilitates the study of these interactions through metabolic labeling. nih.gov Cells can be supplied with the corresponding azido (B1232118) sugar, which is then incorporated into glycan structures by the cell's own biosynthetic machinery. nih.govnih.gov
Once integrated, the azide (B81097) group acts as a chemical handle. This handle can be specifically targeted with probes containing a complementary reactive group, such as a phosphine (B1218219) reagent in the Staudinger ligation or an alkyne in a [3+2] cycloaddition reaction. nih.gov This covalent tagging allows for the "capturing" and subsequent identification of proteins that interact with the labeled glycans. nih.gov This approach is particularly useful for identifying the ligands of glycan-binding proteins (GBPs), which are often involved in critical biological signaling pathways. nih.gov
Key Research Approaches for Studying Glycan-Protein Interactions:
| Technique | Description | Key Advantage |
| Affinity Capture | Labeled glycans and their interacting proteins are pulled down from cell lysates using affinity purification methods. | Allows for the direct identification of binding partners. |
| Proximity Labeling | Recombinant glycan-binding proteins fused to enzymes like ascorbate (B8700270) peroxidase (APEX) are used to label nearby molecules, including azido-sugar-containing glycans. nih.gov | Captures transient or weak interactions that might be lost during cell lysis. nih.gov |
| Photocrosslinking | The use of photocrosslinking sugar analogs allows for the formation of covalent bonds between the glycan and its interacting protein upon exposure to light. | Provides a "snapshot" of the interaction in its native environment. |
Characterization of Glycosylation Sites and Dynamics
Identifying which sites on a protein are glycosylated and understanding the dynamics of this modification are essential for comprehending protein function. Metabolic labeling with azido sugars like 4-azido-4-deoxy-D-glucose enables the enrichment of glycoproteins from complex biological samples for proteomic analysis. nih.govnih.gov
After labeling, the azido-modified glycoproteins can be tagged with biotin (B1667282) via a bioorthogonal reaction. This allows for their selective isolation using streptavidin-coated beads, followed by mass spectrometry to identify the glycosylated proteins and map the specific sites of glycan attachment. This technique has been instrumental in expanding our knowledge of the glycoproteome.
Furthermore, photoaffinity analogs such as 5-Azido-UDP-glucose have been utilized to probe the active site orientation of microsomal glycosyltransferases. nih.gov By observing the effects of detergents and proteases on the photolabeling of these enzymes in intact versus disrupted microsomes, researchers can deduce whether the active site faces the cytoplasm or the lumen of the endoplasmic reticulum. nih.gov
Probing Glycosylation Dysfunctions in Pathological States
Aberrant glycosylation is a hallmark of many diseases, including cancer, viral and bacterial infections, and inflammatory disorders. frontiersin.org this compound and related azido sugars provide a means to study these glycosylation changes in the context of disease.
Role in Cancer Glycosylation Studies
Cancer cells often display altered glycan structures on their surface, which can contribute to tumor progression, metastasis, and immune evasion. acs.orgresearchgate.net The metabolic labeling of cancer cell glycans with azido sugars allows for the visualization and tracking of these aberrant glycans. cam.ac.ukresearchgate.net
This approach can be used for:
Cancer Cell Imaging: Azido-labeled glycans can be tagged with fluorescent probes, enabling the imaging of cancer cells and potentially the in vivo imaging of glycosylated cancer biomarkers. acs.orgcam.ac.uk
Identifying Therapeutic Targets: By understanding the specific glycan changes in cancer, new diagnostic and therapeutic targets can be identified. acs.org
Studying Glycosylation Pathways: The product of the UGP2 enzyme, UDP-glucose, is a crucial substrate for multiple metabolic pathways, including protein N-glycosylation. ucdavis.edu In pancreatic cancer, UGP2 is often upregulated and plays a critical role in the growth and metabolism of cancer cells by regulating glycogen (B147801) synthesis and protein N-glycosylation. ucdavis.eduresearchgate.net The accumulation of UDP-sugars, such as UDP-N-Acetylglucosamine and UDP-glucuronic acid, has been shown to drive the synthesis of hyaluronan, a molecule that promotes tumor progression in breast cancer. researchgate.net
Research Findings in Cancer Glycosylation:
| Cancer Type | Key Finding | Significance | Reference |
| Pancreatic Cancer | UDP-glucose pyrophosphorylase 2 (UGP2) is critical for cancer cell survival and proliferation. | UGP2 is a potential therapeutic target for this deadly cancer. | ucdavis.eduresearchgate.net |
| Breast Cancer | High levels of UDP-sugars drive the accumulation of tumor-promoting hyaluronan. | Highlights the link between altered glucose metabolism and the cancer microenvironment. | researchgate.net |
| Lung Cancer | UDP-glucose has been shown to impair metastasis. | Suggests a complex, context-dependent role for UDP-glucose in cancer progression. | ucdavis.edu |
| Various Cancers | Variably acetylated azido-tagged sugars show different labeling efficiencies in cancer cell lines. | Optimizing the chemical reporter is crucial for effective metabolic labeling and imaging. | acs.orgcam.ac.uk |
Insights into Viral and Bacterial Glycosylation Processes
Glycans play a critical role in the life cycles of many viruses and bacteria, mediating host-pathogen interactions, immune evasion, and biofilm formation. nih.gov The study of microbial glycosylation can reveal new strategies for combating infectious diseases.
For instance, rhamnose-containing glycans in some pathogenic fungi are involved in host-pathogen interactions. nih.gov Research has shown that these fungi synthesize UDP-rhamnose from UDP-glucose via a two-enzyme pathway, a process that could be targeted for the development of new antifungal drugs. nih.gov Deep-learning and bioinformatics methods are now being used to analyze glycan structures and predict their roles in host-microbe interactions, including pathogenicity and immune evasion. nih.gov
Studying Inflammation-Related Glycosylation
Chronic inflammation is a feature of many diseases and is often accompanied by changes in N-glycosylation. frontiersin.org Proinflammatory cytokines can alter the expression of enzymes involved in glycan biosynthesis, leading to changes in the glycan structures on immune cells. frontiersin.org These altered glycans can, in turn, modulate immune responses. frontiersin.org
The hexosamine biosynthetic pathway (HBP), which produces UDP-N-acetylglucosamine (UDP-GlcNAc), is a key intersection of metabolism and inflammation. frontiersin.org Increased flux through the HBP can lead to elevated protein O-GlcNAcylation, a modification that regulates the function of many proteins involved in inflammatory signaling. frontiersin.org
Studies using glucose analogs like 2-deoxy-D-glucose (2-DG) have shown that inhibiting glycosylation can have potent anti-inflammatory effects. 2-DG was found to induce the deglycosylation of proinflammatory cytokine receptors, thereby reducing immunological responses in mouse models of inflammation. nih.govresearchgate.net This suggests that targeting glycosylation pathways could be a viable therapeutic strategy for various inflammatory diseases. nih.govresearchgate.net
Development of Advanced Analytical and Imaging Methodologies
The introduction of an azide group into UDP-glucose creates a powerful molecular reporter. This functional group is bioorthogonal, meaning it does not react with native functional groups found in biological systems. Instead, it can be specifically targeted with a complementary probe, typically an alkyne-containing molecule, through a reaction known as "click chemistry." This highly efficient and specific ligation strategy is the foundation for the application of this compound in a range of advanced analytical techniques.
Application in Microscopy and Immunoblotting Techniques
While direct, specific research detailing the application of this compound in microscopy and immunoblotting is not extensively published, the principles of its use can be inferred from studies on analogous azido sugars. The general methodology involves the metabolic incorporation of the azido sugar into cellular glycans. Once incorporated, the azide serves as a handle for conjugation with reporter molecules.
For microscopy, a fluorescent dye functionalized with an alkyne group can be "clicked" onto the azido-glycans. This allows for the visualization of glycoconjugate localization within cells and tissues, providing spatial information about glycosylation patterns. Similarly, for immunoblotting, an alkyne-tagged biotin molecule can be attached. Subsequent detection with streptavidin conjugated to an enzyme, such as horseradish peroxidase, enables the sensitive detection of glycoproteins on a membrane.
Integration with Proteomic Approaches for Glycoprotein Identification
The identification of specific glycoproteins from complex biological samples is a significant challenge in proteomics. The use of this compound, in principle, offers a method for enriching and identifying glycoproteins. In this approach, cells or organisms are cultured with the azido sugar, leading to its incorporation into newly synthesized glycoproteins.
Following cell lysis, the azide-modified glycoproteins can be selectively captured from the total protein pool using a solid support (such as beads) that is functionalized with an alkyne group. After washing away non-specifically bound proteins, the enriched glycoproteins can be eluted and subsequently identified using mass spectrometry. This strategy significantly reduces the complexity of the sample, facilitating the identification of lower abundance glycoproteins that might otherwise be missed.
Utilization in Flow Cytometry for Cell Surface Glycan Analysis
Flow cytometry is a powerful technique for analyzing the characteristics of individual cells within a population. The application of this compound can extend this analysis to the cell surface glycome. When cells are incubated with this azido sugar, it can be incorporated into cell surface glycans by glycosyltransferases.
The azide groups presented on the cell surface can then be labeled with a fluorescent probe via a click reaction. The fluorescence intensity of individual cells is then measured by flow cytometry, providing a quantitative assessment of the level of glycan expression. This approach can be used to identify cell populations with distinct glycosylation profiles and to study changes in cell surface glycosylation in response to various stimuli or in different disease states.
Advanced Research Directions and Future Prospects for Udp 4 Azido 4 Deoxy D Glucose
Rational Design of Next-Generation Glycosylation Probes
The development of UDP-4-Azido-4-deoxy-D-glucose has spurred the rational design of new and more sophisticated glycosylation probes. Researchers are leveraging insights from its use to create next-generation tools with improved specificity and functionality. A significant challenge with many metabolic chemical reporters, including some azido (B1232118) sugars, is their potential for metabolic interconversion within the cell. For instance, UDP-GalNAc analogs can sometimes be converted to UDP-GlcNAc analogs by the cellular epimerase GALE, leading to off-target labeling. biorxiv.org
To address this, current design strategies focus on modifying the chemical structure of the sugar to resist such enzymatic transformations. By introducing branched acylamide side chains to the sugar, researchers have successfully created probes that are resistant to epimerization. biorxiv.orgnih.gov This ensures that the probe specifically labels the intended glycan type. For example, the monosaccharide probe N-(S)-azidopropionylgalactosamine (GalNAzMe) was designed to be specific for O-GalNAc glycosylation, as it is not a substrate for the epimerase GALE. nih.gov Another approach involves the development of fluorogenic probes that enable the visualization of protein translocation and trafficking, providing deeper insights into the roles of specific glycans, such as the N-glycan of the GLUT4 transporter. nih.gov These efforts highlight a move towards creating probes that are not just reporters, but precision tools for dissecting complex biological processes. nih.gov
| Probe Design Strategy | Rationale | Example | Research Finding |
| Resistance to Epimerization | To prevent metabolic interconversion and ensure labeling specificity. | N-(S)-azidopropionylgalactosamine (GalNAzMe) | Branched N-acylamide side chain prevents conversion by GALE, enabling specific labeling of O-GalNAc glycans. nih.gov |
| Fluorogenic Labeling | To enable real-time visualization of glycan and glycoprotein (B1211001) dynamics. | Fluorogenic probes for GLUT4 | Allowed for multicolor imaging of GLUT4 translocation, revealing the role of N-glycans in its retention on the cell membrane. nih.gov |
| Promiscuity Exploration | To understand the substrate flexibility of glycosyltransferases. | 4-Deoxy-4-fluoro-GalNAz (4FGalNAz) | Revealed the notable substrate promiscuity of O-GlcNAc transferase (OGT). nih.gov |
Expanding the Scope of Metabolic Engineering Applications
Metabolic engineering, particularly through metabolic oligosaccharide engineering, utilizes azido sugars like the precursor to this compound to label glycans in living systems. nih.govresearchgate.net This technique involves introducing an unnatural sugar with a bioorthogonal handle (the azide) into cells, where it is incorporated into glycoconjugates by the cell's own biosynthetic machinery. nih.govresearchgate.net The azide (B81097) then serves as a chemical handle for covalent ligation to reporter tags for visualization or enrichment. nih.gov
The application of these probes is expanding beyond simple detection. For instance, the metabolic chemical reporter 6-azido-6-deoxy-glucose has been used to uncover the substrate promiscuity of O-GlcNAc transferase, leading to the discovery of intracellular protein modification by O-Glucose. nih.gov This demonstrates the power of these tools in fundamental enzyme characterization. Furthermore, researchers are designing engineered metabolic enzymes to work in concert with specific probes. By transfecting cells with a mutant glycosyltransferase, the labeling with a corresponding probe like UDP-GalNAzMe can be enhanced, allowing for experiments with low inherent sensitivity. nih.gov This combination of a unique substrate and a specific enzyme expands the utility of metabolic labeling to a wider range of biological questions and systems, including quantitative biology and studies in intestinal organoids. biorxiv.orgnih.gov
Integration with Systems Biology and Glycomics Studies
The ability to specifically tag and identify glycans using probes derived from this compound is crucial for systems-level analyses. Glycomics, the comprehensive study of all glycans in a biological system, heavily relies on such enabling technologies. Metabolic labeling with azido sugars allows for the enrichment of specific glycoconjugates for subsequent analysis by mass spectrometry-based glycoproteomics. nih.govresearchgate.net This provides a global snapshot of the glycoproteome under specific conditions.
The integration of these chemical tools with powerful biological screening methods is proving particularly fruitful. For example, the O-GalNAc-specific reporter GalNAzMe has been used in conjunction with a genome-wide CRISPR-KO screen. nih.gov This powerful combination allows researchers to identify the genes and pathways that regulate O-GalNAc glycosylation on a global scale. Such approaches bridge the gap between molecular-level details and system-wide understanding, providing insights into how glycosylation networks are regulated and how they are perturbed in disease. The use of these probes in super-resolution microscopy further allows for a detailed view of cellular glycosylation, contributing to a more complete picture of the glycome in its native context. nih.gov
Development of Novel Chemoenzymatic Synthesis Routes for Related Analogues
The synthesis of this compound and its analogues is critical for their application. While traditional chemical synthesis can be complex, chemoenzymatic approaches, which combine chemical synthesis with enzymatic reactions, have become increasingly prominent. tandfonline.com These methods leverage the high selectivity of enzymes to perform specific transformations, often under milder conditions and with higher yields than purely chemical routes. tandfonline.comtandfonline.com
Enzymes such as nucleotidylyltransferases (also known as pyrophosphorylases), glycosyltransferases, and kinases are key players in these synthetic strategies. researchgate.netnih.govnih.gov For example, GlcNAc-1-P uridyltransferase (GlmU) can be used to prepare unnatural UDP-GlcNAc/UDP-GalNAc sugar donors from the corresponding sugar-1-phosphates and UTP. nih.gov Researchers have successfully developed chemoenzymatic routes to synthesize a variety of modified sugar nucleotides, including C6-modified GDP-d-mannose analogues and C2-carbon isosteres of UDP-GlcNAc. acs.orgnih.gov These synthetic advancements not only provide access to a wider library of probes for studying glycosylation but also facilitate the production of these valuable reagents in the quantities needed for extensive biological studies. researchgate.netacs.org The development of one-pot multienzyme (OPME) strategies further streamlines the synthesis process, allowing for the generation of complex sugar nucleotides from simple starting materials. escholarship.org
| Enzymatic Approach | Enzyme Class | Function | Application Example |
| Pyrophosphorylation | Nucleotidylyltransferase / Pyrophosphorylase | Forms the diphosphate (B83284) bond between a sugar-1-phosphate and a nucleoside triphosphate (e.g., UTP). nih.gov | Synthesis of unnatural UDP-GlcNAc/GalNAc analogues using GlmU. nih.gov |
| Phosphorylation | Kinase | Catalyzes the transfer of a phosphate (B84403) group from ATP to a monosaccharide. | Synthesis of GlcNAc-1-phosphate analogues using N-acetylhexosamine 1-kinase (NahK). nih.gov |
| Transglycosylation | Nucleoside Phosphorylase | Reversibly cleaves nucleosides and allows for the incorporation of alternative nucleobases. tandfonline.com | Divergent synthesis of 4'-methylated nucleosides using a pyrimidine (B1678525) nucleoside phosphorylase. tandfonline.com |
| Multi-enzyme Cascade | Multiple enzymes (e.g., kinases, pyrophosphorylases) | One-pot synthesis from simple sugars to complex sugar nucleotides. escholarship.org | Synthesis of N-acetyl analogs of O-acetylated NmW CPS oligosaccharides using a sequential one-pot multienzyme (OPME) strategy. escholarship.org |
Q & A
Basic Research Questions
Q. How is UDP-4-Azido-4-deoxy-D-glucose synthesized and characterized for use in glycosylation studies?
- Methodological Answer : Synthesis typically involves enzymatic or chemoenzymatic routes. For example, UDP-sugar analogs are generated by modifying native UDP-glucose via azide substitution at the 4-position using glycosyltransferase-coupled reactions . Characterization employs nuclear magnetic resonance (NMR) to confirm structural integrity (e.g., distinguishing azido-group resonance at ~210 ppm) and mass spectrometry (MS) to verify molecular weight (e.g., expected m/z for C₁₅H₂₂N₃O₁₅P₂). Solubility in aqueous buffers (e.g., PBS or Tris-HCl) should be validated via dynamic light scattering (DLS) to ensure homogeneity .
Q. What are the primary applications of this compound in glycobiology research?
- Methodological Answer : This compound serves as a metabolic probe for tracking glycosyltransferase activity. Its azido group enables bioorthogonal labeling (e.g., click chemistry with alkyne-modified fluorophores) to visualize glycan incorporation in live cells . It is also used to study enzyme specificity by comparing kinetic parameters (e.g., Km and Vmax) with native UDP-glucose in in vitro assays .
Advanced Research Questions
Q. How can researchers resolve contradictory kinetic data when this compound is used with glycosyltransferases from different sources?
- Methodological Answer : Contradictions often arise from enzyme isoform variability or assay conditions. Standardize assays by:
- Using purified recombinant enzymes (e.g., human vs. bacterial GT1 family) to eliminate confounding isoforms .
- Validating buffer pH and cofactor requirements (e.g., Mn²⁺/Mg²⁺ dependence) via titration experiments .
- Applying Michaelis-Menten kinetics with triplicate measurements to assess statistical significance of differences in Km values .
Q. What methodological challenges arise when tracking this compound incorporation into complex glycans, and how can they be mitigated?
- Methodological Answer : Challenges include low incorporation efficiency and non-specific labeling. Solutions involve:
- Optimizing click chemistry conditions (e.g., Cu(I)-free reagents for live-cell compatibility) to reduce cytotoxicity .
- Combining mass spectrometry (LC-MS/MS) with isotopic labeling to distinguish endogenous vs. probe-derived glycans .
- Validating specificity using knockout cell lines lacking target glycosyltransferases .
Q. How should researchers design experiments to validate the stability of this compound under physiological conditions?
- Methodological Answer : Stability assays should include:
- Time-course HPLC analysis to monitor degradation in buffers (e.g., pH 7.4, 37°C) .
- Enzymatic competition assays with phosphatases (e.g., alkaline phosphatase) to assess susceptibility to hydrolysis .
- Circular dichroism (CD) to detect conformational changes in the sugar moiety under stress conditions .
Data Analysis & Experimental Design
Q. What statistical approaches are recommended for analyzing glycan-labeling efficiency data obtained with this compound?
- Methodological Answer : Use non-parametric tests (e.g., Mann-Whitney U) for non-normal distributions, particularly with small sample sizes. For high-throughput data (e.g., flow cytometry), apply cluster analysis to differentiate labeled vs. unlabeled populations. Normalize results to internal controls (e.g., housekeeping glycans) to account for batch variability .
Q. How can researchers address discrepancies in solubility data reported for this compound across studies?
- Methodological Answer : Discrepancies may stem from differing storage conditions or solvent purity. Standardize protocols by:
- Preparing fresh stock solutions in degassed, ultrapure water to prevent oxidation .
- Using dynamic vapor sorption (DVS) to quantify hygroscopicity and recommend storage at -80°C in anhydrous DMSO .
Advanced Methodological Considerations
Q. What strategies enable the use of this compound in in vivo models without interfering with endogenous glycosylation?
- Methodological Answer : Employ pulse-chase dosing to minimize metabolic interference. Use conditional knockout models to restrict probe activation to specific tissues. Validate off-target effects via glycomic profiling of major organs (e.g., liver, spleen) using MALDI-TOF .
Q. How can structural modifications to this compound improve its compatibility with cryo-EM studies of glycosyltransferase complexes?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
